Difluorescein disulfide
Description
Structure
2D Structure
Properties
CAS No. |
84461-59-6 |
|---|---|
Molecular Formula |
C40H22O10S2 |
Molecular Weight |
726.7 g/mol |
IUPAC Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)disulfanyl]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C40H22O10S2/c41-19-1-7-29-33(13-19)47-34-14-20(42)2-8-30(34)39(29)27-11-5-23(17-25(27)37(45)49-39)51-52-24-6-12-28-26(18-24)38(46)50-40(28)31-9-3-21(43)15-35(31)48-36-16-22(44)4-10-32(36)40/h1-18,41-44H |
InChI Key |
LMDUYEHSHASNJC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C=C(C=C5)SSC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)C(=O)O4)C=CC(=C3)O |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C=C(C=C5)SSC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)C(=O)O4)C=CC(=C3)O |
Other CAS No. |
84461-59-6 |
Synonyms |
difluorescein disulfide |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Difluorescein Disulfide
Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Conformation and Dynamics of Difluorescein Disulfide
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of a compound in solution. nih.govkoreascience.kr For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable for unambiguous structural confirmation and for probing its conformational dynamics.
In a ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals would confirm the presence of the difluorofluorescein backbone. The aromatic protons on the xanthene and phenyl rings would appear in distinct regions, and their coupling patterns would verify their substitution positions. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl, phenolic, and other carbon atoms of the fluorescein (B123965) structure. The formation of the disulfide bond would be inferred by the disappearance of a thiol proton (if the precursor is a thiol) and subtle but distinct changes in the chemical shifts of nearby carbon and proton nuclei compared to a monomeric precursor.
High-Resolution Mass Spectrometric Techniques for Detailed Structural Analysis and Fragmentation Pathways of this compound
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and elucidating the fragmentation pathways of novel compounds. For this compound, an HRMS technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would provide an extremely accurate mass measurement of the molecular ion, allowing for the unequivocal confirmation of its chemical formula. capes.gov.br
Tandem mass spectrometry (MS/MS) would be employed to study its structural integrity and fragmentation behavior. nih.govacs.org In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID). A key fragmentation pathway for disulfide-containing molecules is the cleavage of the S-S bond. This would likely result in a prominent fragment ion corresponding to the monomeric 2',7'-difluorofluorescein (B57193) radical cation or a related species. Further fragmentation of the fluorescein backbone would also occur, yielding a characteristic pattern. For instance, studies on fluorescein-labeled peptides have identified a strong reporter ion at m/z 422 under CID conditions, corresponding to a fragment of the fluorescein moiety. nih.govacs.org Analysis of these fragmentation patterns provides a fingerprint of the molecule and confirms the connectivity of its constituent parts. aip.org
Advanced Optical Spectroscopies for Probing this compound Photophysics
The introduction of fluorine atoms and the disulfide linkage into the fluorescein structure is expected to modulate its photophysical properties. A suite of optical spectroscopy techniques is required to fully characterize these changes.
Time-Resolved Fluorescence Spectroscopy (TRFS) measures the decay of fluorescence intensity over time following excitation by a short pulse of light. This provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. For the precursor 2',7'-difluorofluorescein, the excited-state deactivation rate constants have been determined to be 2.94 x 10⁸ s⁻¹ for the monoanion and 2.47 x 10⁸ s⁻¹ for the dianion. nih.gov
For this compound, TRFS would reveal how the disulfide bond affects these excited-state dynamics. The disulfide moiety could introduce new non-radiative decay pathways, potentially leading to a shorter fluorescence lifetime and a lower fluorescence quantum yield compared to the monomer. The technique is also essential for studying dynamic processes like excimer formation or energy transfer, should they occur. rsc.orgacs.org
A CD spectrum in the near-UV region (250-350 nm) could reveal signals arising from the disulfide bond, which are sensitive to its conformation. nih.govphotophysics.com Vibrational Circular Dichroism (VCD), which extends this principle to the infrared region, could provide even more detailed conformational information. These techniques would be powerful tools for studying the solution-state conformation and potential conformational changes of the disulfide bridge in response to its environment. ui.ac.id
UV-Visible (UV-Vis) absorption and steady-state fluorescence spectroscopy are fundamental techniques for characterizing the electronic transitions of a fluorophore. mdpi.com These methods provide information on the wavelengths of maximum absorption (λ_abs) and emission (λ_em), the molar absorption coefficient (ε), and the fluorescence quantum yield (Φ_f).
For the precursor 2',7'-difluorofluorescein (Oregon Green 488), these properties are well-documented. nih.govscbt.comthermofisher.com The fluorination of the xanthene ring leads to enhanced photostability and a lower pKa compared to unsubstituted fluorescein. mdpi.com The formation of the disulfide dimer would likely cause shifts in the absorption and emission spectra and may alter the quantum yield due to changes in electronic structure and the potential for new quenching pathways. Detailed spectroscopic studies on 2',7'-difluorofluorescein provide a benchmark for understanding the intrinsic properties of the fluorophore unit within the disulfide dimer. nih.gov
| Compound | λabs (nm) | λem (nm) | Molar Absorptivity (ε) (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| 2',7'-difluorofluorescein (Oregon Green 488) | 490 | 514 | 87,000 | 0.91 ± 0.05 | thermofisher.comucl.ac.uk |
| Fluorescein (for comparison) | 494 | 520 | 77,000 | 0.92 | thermofisher.comucl.ac.uk |
Circular Dichroism and Vibrational Circular Dichroism for Chiral Conformation Studies
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions of this compound
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful, non-destructive approach to elucidating the molecular structure of complex organic compounds like this compound. These techniques probe the vibrational energy levels of molecules, providing a unique "fingerprint" based on the types of chemical bonds and functional groups present. By analyzing the absorption of infrared light (FTIR) or the inelastic scattering of monochromatic light (Raman), detailed information on the compound's structural integrity, key functional moieties, and intermolecular interactions can be ascertained.
For this compound, vibrational analysis is crucial for confirming the presence of its two primary structural components: the large, rigid xanthene backbone of the fluorescein units and the central disulfide (S-S) linkage that covalently joins them. While direct experimental spectra for this compound are not extensively published, a comprehensive analysis can be constructed by examining the known spectral characteristics of its constituent parts.
FTIR Spectroscopy Analysis
FTIR spectroscopy is particularly sensitive to polar functional groups that exhibit a significant change in dipole moment during vibration. In this compound, the spectrum is expected to be dominated by the vibrational modes of the two fluorescein moieties.
Key expected absorption bands in the FTIR spectrum would include:
O-H and C-H Stretching Region (2800-3600 cm⁻¹): A broad band may appear in the 3200-3600 cm⁻¹ range, corresponding to the stretching vibrations of hydroxyl (-OH) groups on the fluorescein rings. researchgate.net The presence of intramolecular hydrogen bonding can influence the broadness and position of this peak. Aromatic and aliphatic C-H stretching vibrations are anticipated in the 2850-3100 cm⁻¹ region.
Carbonyl (C=O) Stretching (1600-1780 cm⁻¹): The fluorescein structure contains a lactone and often exists in equilibrium with a quinoid form that includes a carboxylate group. Strong absorption bands are expected in this region. A peak around 1760-1780 cm⁻¹ can be attributed to the C=O stretch of the spiro-lactone ring, while bands near 1635 cm⁻¹ may correspond to conjugated ketone structures. tandfonline.com
Aromatic C=C Ring Stretching (1400-1620 cm⁻¹): Multiple sharp bands are characteristic of the aromatic rings within the xanthene structure. These peaks, typically found around 1613, 1493, and 1464 cm⁻¹, arise from the stretching vibrations of the carbon-carbon double bonds in the phenyl and xanthene rings. tandfonline.com
C-O Stretching (1000-1300 cm⁻¹): The spectrum will feature strong, complex bands in this region due to C-O stretching vibrations from the ether linkage in the xanthene core and the phenolic groups. tandfonline.com A significant peak around 1240 cm⁻¹ is characteristic of the aryl ether C-O stretch.
Disulfide (S-S) and Carbon-Sulfur (C-S) Stretching: The S-S stretching vibration is notoriously weak or forbidden in FTIR due to its low polarity and symmetrical nature, resulting in a minimal change in the dipole moment. Therefore, it is often not observed. The C-S stretching vibration, expected between 600-800 cm⁻¹, is also typically weak and can be difficult to distinguish within the complex fingerprint region of such a large molecule.
Interactive Table 1: Predicted FTIR Spectral Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3400 (Broad) | Medium-Strong | O-H Stretch (H-bonded) | Hydroxyl (-OH) |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~1765 | Strong | C=O Stretch | Spiro-lactone |
| ~1640 | Strong | C=O Stretch | Conjugated Ketone/Carboxylate |
| ~1615, 1490, 1460 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1240 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1184 | Medium | C-O-H Bend | Phenolic Group |
| ~850 | Strong | C-H Out-of-Plane Bend | Substituted Benzene Ring |
Raman Spectroscopy Analysis
Raman spectroscopy is complementary to FTIR, as it is most sensitive to vibrations of non-polar, symmetric bonds. This makes it an exceptionally well-suited technique for identifying the disulfide linkage, which is often the primary goal in the structural analysis of this compound.
Key expected signals in the Raman spectrum would include:
Disulfide (S-S) Stretching (500-550 cm⁻¹): This region is diagnostic for the disulfide bond. A distinct and moderately intense peak is expected here, confirming the covalent linkage between the two fluorescein units. The exact position can provide conformational information; peaks around 510 cm⁻¹ often correspond to a gauche-gauche-gauche (g-g-g) conformation of the C-S-S-C bond. researchgate.net
Carbon-Sulfur (C-S) Stretching (630-760 cm⁻¹): The C-S stretching vibrations typically yield moderately intense Raman signals. For an aromatic thiol derivative, these bands are expected in the lower end of this range, potentially around 640 cm⁻¹. vliz.be
Xanthene Ring Modes (1000-1700 cm⁻¹): The fluorescein backbone will produce a rich set of signals in the Raman spectrum. These are largely due to the skeletal vibrations of the aromatic and xanthene rings. Prominent Raman bands for fluorescein are consistently reported around 1185, 1310-1330, 1410, 1550, and 1635 cm⁻¹. researchgate.netnih.govnist.gov The band at ~1310 cm⁻¹ is often assigned to a phenoxide-like stretch, which is characteristic of the deprotonated hydroxyl group on the fluorescein structure. nih.govnist.gov
Aromatic C-H Stretching (3000-3100 cm⁻¹): Similar to FTIR, aromatic C-H stretches will appear in this region, though they are often less intense than the ring deformation modes in Raman spectra.
The combination of FTIR and Raman spectroscopy provides a robust and comprehensive picture of the molecular structure of this compound. While FTIR confirms the integrity of the fluorescein backbone with its characteristic polar groups, Raman spectroscopy offers definitive evidence of the crucial disulfide bridge, which is the defining feature of the compound.
Interactive Table 2: Predicted Raman Spectral Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3060 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~1635 | Strong | C=C Stretch | Xanthene Ring |
| ~1550 | Medium | C=C Stretch | Aromatic Ring |
| ~1310 | Strong | Phenoxide-like Stretch | C-O⁻ |
| ~1185 | Strong | Phenolic Bend | C-O-H |
| ~640 | Medium | C-S Stretch | Carbon-Sulfur |
| ~510 | Medium | S-S Stretch | Disulfide |
Chemical Reactivity and Mechanistic Investigations of Difluorescein Disulfide
Redox Chemistry of the Disulfide Linkage in Difluorescein Disulfide
The disulfide bond is the central functional group in the redox chemistry of this compound. This bond can undergo reversible cleavage and formation, a process fundamental to its application in various chemical and biological systems. The conversion between the disulfide (oxidized) and dithiol (reduced) forms is a key redox reaction. libretexts.orglibretexts.org
Thiol-disulfide exchange is a crucial reaction for this compound, involving the interaction of a thiol with the disulfide bond. This process proceeds through a combination of two SN2-like displacement events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.orglibretexts.org The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This forms a transient mixed disulfide intermediate, which can then be attacked by a second thiol, resulting in the cleavage of the original disulfide bond and the formation of a new one.
The rates of these exchange reactions are influenced by several factors, including the pKa of the attacking thiol, with the deprotonated thiolate being a more potent nucleophile. researchgate.netresearchgate.net The stability of the disulfide bond and the surrounding molecular structure also play a significant role in the reaction kinetics. researchgate.net In cellular environments, the high concentration of reduced glutathione (B108866) (GSH) can rapidly reduce protein disulfides through exchange reactions. libretexts.orglibretexts.org
The kinetics of thiol-disulfide exchange can be complex and are often not governed by thermodynamics alone, but rather by the kinetic favorability of the reaction pathways. nih.gov
Table 1: Factors Influencing Thiol-Disulfide Exchange Kinetics
| Factor | Description | Impact on Reaction Rate |
|---|---|---|
| Thiol pKa | The acidity of the thiol group. | A lower pKa leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, generally increasing the reaction rate. researchgate.netresearchgate.net |
| Nucleophilicity | The electron-donating ability of the attacking thiolate. | Higher nucleophilicity leads to a faster reaction. researchgate.net |
| Disulfide Bond Stability | The inherent strength and accessibility of the S-S bond. | Steric hindrance or electronic effects that stabilize the disulfide bond can decrease the reaction rate. researchgate.net |
| Solvent/Environment | The surrounding medium in which the reaction occurs. | The polarity and pH of the solvent can affect thiol deprotonation and the stability of reaction intermediates. |
| Presence of Catalysts | Enzymes or other molecules that can facilitate the reaction. | Oxidoreductases can significantly increase the rate of thiol-disulfide exchange. researchgate.net |
This table provides a generalized overview. Specific kinetic data for this compound was not available in the search results.
The reduction of the disulfide bond in this compound to two thiol groups and its subsequent re-oxidation are fundamental redox processes. libretexts.org
Reduction: In biological systems, the reduction of disulfide bonds is often mediated by thiol-containing molecules like glutathione (GSH) and enzymes such as thioredoxin reductase and glutaredoxin. embopress.org The high intracellular concentration of GSH helps maintain a reducing environment, favoring the thiol state. libretexts.orglibretexts.org The mechanism typically involves a thiol-disulfide exchange cascade. libretexts.org Chemical reducing agents like sodium borohydride (B1222165) (NaBH4) and dithiothreitol (B142953) (DTT) can also effectively reduce disulfide bonds. digitellinc.comlibretexts.org DTT is particularly efficient as it can form a stable intramolecular disulfide ring in its oxidized form. libretexts.org
Oxidation: The oxidation of thiols to form a disulfide bond can be accomplished by various oxidizing agents. In biological contexts, reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) can initiate thiol oxidation, often leading to a sulfenic acid intermediate which then reacts with another thiol to form a disulfide. acs.org Enzymes like sulfhydryl oxidases can also catalyze disulfide bond formation. acs.org Chemical oxidizing agents like iodine (I₂) and oxygen (O₂) can also facilitate this transformation. libretexts.org In some cases, the oxidation of extracellular thiols can trigger intracellular signaling pathways. ahajournals.org
Thiol-Disulfide Exchange Reactions and Kinetics
Photochemical Transformations and Degradation Pathways of this compound
The fluorescein (B123965) component of this compound imparts photosensitivity to the molecule. Fluorescein and its derivatives are well-known for their use as organic photoredox catalysts, capable of absorbing visible light to reach an excited state. acs.org This excited state can then mediate redox reactions. acs.org
Upon UV or even sunlight irradiation, disulfides can undergo photochemical transformation. fsu.edu This process can lead to the cleavage of the disulfide bond, generating thiyl radicals (RS•). beilstein-journals.org These highly reactive radical species can then participate in a variety of subsequent reactions. beilstein-journals.org For instance, studies on dimethyl disulfide (DMDS), a simple disulfide model, show that UV excitation can lead to both S-S and C-S bond cleavage, yielding thiyl and perthiyl radicals. osti.gov These radicals are short-lived and can undergo further reactions, including geminate recombination. osti.gov
The degradation of this compound under illumination can proceed through these radical pathways. The specific degradation products would depend on the reaction environment, including the presence of oxygen and other reactive species. For example, irradiation of lipoic acid, which contains a cyclic disulfide, generates a mixture of monomeric and oligomeric compounds. fsu.edu Oxidized sulfur species (S-O) can also be formed during these photochemical transformations. fsu.edu
Reactions with Specific Nucleophiles and Electrophiles Involving this compound
The reactivity of this compound is not limited to its redox and photochemical behavior. The disulfide bond itself, as well as the fluorescein structure, can interact with various nucleophiles and electrophiles.
Nucleophilic Reactions: A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. mhmedical.compearson.com The disulfide bond in this compound is electrophilic in nature and is susceptible to attack by nucleophiles. digitellinc.com Common nucleophiles that react with disulfides include thiolates (as seen in thiol-disulfide exchange), phosphines, and certain carbanions. libretexts.orgnih.gov The reaction with a nucleophile typically results in the cleavage of the S-S bond. While disulfides are generally considered electrophiles, there is evidence that they can act as nucleophiles under specific, conformationally constrained conditions, though this is not their typical reactivity. digitellinc.com
Electrophilic Reactions: An electrophile is a species that accepts an electron pair from a nucleophile. mhmedical.compearson.com While the disulfide bond is primarily electrophilic, the fluorescein portion of the molecule contains electron-rich aromatic rings that can potentially undergo electrophilic substitution reactions, although this is less common than reactions at the disulfide bond. More relevant is the reaction of the reduced form of this compound, the dithiol. The thiol groups are nucleophilic and can react with a variety of electrophiles, such as alkyl halides and Michael acceptors. physiology.org
Supramolecular Interactions and Self-Assembly of this compound
Supramolecular chemistry, which involves non-covalent interactions, can play a significant role in the behavior of this compound and related molecules. rsc.org These interactions, such as hydrogen bonding, hydrophobic effects, and π-π stacking, can influence the molecule's conformation and reactivity. mdpi.com
The self-assembly of molecules into ordered structures is a key aspect of supramolecular chemistry. mdpi.com While specific studies on the self-assembly of this compound were not found, related systems demonstrate the principles. For instance, amphiphilic molecules containing disulfide linkers can self-assemble into nanoparticles in aqueous environments. mdpi.comunimi.it These structures can be designed to be responsive to the redox environment, where the cleavage of the disulfide bond in the presence of reducing agents like GSH triggers disassembly. mdpi.comunimi.it The fluorescein moieties, with their planar aromatic structures, could potentially contribute to self-assembly through π-π stacking interactions. mdpi.com The ability of fluorescein to bind to proteins like bovine serum albumin (BSA) through non-covalent interactions further highlights the importance of supramolecular chemistry in its biological applications. researchgate.net
Catalytic Applications and Transformations Mediated by this compound or Its Fragments
Disulfides and their corresponding thiyl radicals can act as catalysts in various organic reactions. beilstein-journals.org Upon photoirradiation, the disulfide bond can cleave to form thiyl radicals, which can initiate or propagate catalytic cycles. beilstein-journals.orgnih.gov These thiyl radicals are effective hydrogen atom transfer (HAT) agents and can be used in photoredox catalysis. beilstein-journals.org
Disulfide-catalyzed photoreactions include:
Isomerizations: Catalyzing the conversion between geometric isomers. beilstein-journals.org
Cycloadditions: Facilitating the formation of cyclic compounds. nih.gov
Oxidations: Acting as a catalyst in the aerobic oxidation of various substrates, such as 1,3-dicarbonyl compounds and allyl alcohols. nih.gov
While direct catalytic applications of this compound itself are not widely reported, its structural components suggest potential. The fluorescein unit is a known photoredox catalyst, and the disulfide provides a source of thiyl radicals. acs.orgbeilstein-journals.org Therefore, this compound or its fragments could potentially be used to mediate a range of photocatalytic transformations. Additionally, disulfide fragments can act as co-catalysts in systems with other photosensitizers. mdpi.com
Theoretical and Computational Studies of Difluorescein Disulfide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Difluorescein Disulfide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of this compound. researchgate.netjssstuniv.inresearchgate.net These calculations solve simplified versions of the Schrödinger equation to map the electron density and determine the molecule's electronic structure. researchgate.net By analyzing the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing chemical stability.
For this compound, DFT calculations can elucidate the distribution of electron density, highlighting the electrophilic nature of the sulfur atoms within the disulfide bond, which is key to its reactivity with nucleophiles like thiols. Furthermore, these methods can compute important reactivity descriptors. researchgate.net For instance, the Bond Dissociation Energy (BDE) for the S-S bond can be calculated to predict the energy required to break the bond and form sulfenyl radicals. frontiersin.org Natural Bond Orbital (NBO) analysis can also be performed to study charge transfer and stabilization energies within the molecule. jssstuniv.in
Molecular Dynamics Simulations of this compound in Solvents and Confined Environments
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov These simulations provide a "computational microscope" to observe the conformational changes of this compound in various environments, such as in different solvents or when confined within the active site of a biological macromolecule. frontiersin.orgnih.gov By simulating the molecule in an explicit solvent like water, researchers can understand how solvent molecules interact with and stabilize different conformations of this compound.
The simulations can track the flexibility of the fluorescein (B123965) moieties and the rotational freedom around the disulfide bond. Key analytical metrics are derived from MD trajectories, including the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to analyze the probability of finding solvent molecules or other species at a certain distance from the disulfide bond. frontiersin.org For example, the RDF for sulfur atoms can reveal the average distance to neighboring sulfur atoms, which is crucial for understanding potential exchange reactions. frontiersin.org These simulations are vital for bridging the gap between static quantum chemical pictures and the dynamic reality of molecules in solution. researchgate.net
In Silico Modeling of this compound Interactions with Biological Macromolecules and Substrates (e.g., proteins, DNA, enzymes)
In silico modeling techniques, such as molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are essential for predicting and analyzing how this compound interacts with biological targets. rsc.orgnih.gov Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a receptor, such as a protein or DNA. nih.govrsc.org For this compound, docking could be used to identify potential binding pockets on enzymes like glutathione (B108866) S-transferases or to model its intercalation with DNA base pairs. researchgate.netbiorxiv.org The results are often ranked using a scoring function that estimates the binding affinity. researchgate.net
For a more detailed and accurate description of reactive processes, such as the cleavage of the disulfide bond within an enzyme's active site, QM/MM simulations are employed. rsc.orgrsc.org In this approach, the reactive core of the system (e.g., the disulfide bond and the attacking thiol) is treated with high-level quantum mechanics, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics. rsc.org This allows for the study of bond-breaking and bond-forming events within the complex biological environment, accounting for factors like electrostatic interactions with nearby amino acid residues, which can significantly influence reaction kinetics. rsc.org
Prediction of Spectroscopic Signatures of this compound through Computational Methods
Computational methods can reliably predict the spectroscopic properties of molecules, providing a valuable complement to experimental measurements. marshall.edu For a fluorogenic compound like this compound, predicting its absorption and fluorescence spectra is of particular interest. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
By optimizing the geometry of the molecule in its first excited state, it is also possible to calculate the emission energy, thus predicting the fluorescence spectrum. marshall.edu The difference between the predicted absorption and emission maxima provides a theoretical value for the Stokes shift. marshall.edu Additionally, quantum chemical calculations can predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions can aid in the interpretation of experimental spectra and confirm the chemical structure of the synthesized compound.
Mechanistic Insights into Thiol-Disulfide Exchange and Redox Processes via Computational Chemistry
Computational chemistry offers profound insights into the detailed mechanisms of chemical reactions, such as the thiol-disulfide exchange, which is central to the function of probes like this compound. researchgate.netmdpi.com High-level theoretical calculations can map the entire reaction pathway for the attack of a thiolate anion (RS⁻) on the disulfide bond. researchgate.net This process is generally understood to proceed through an Sₙ2-type mechanism. researchgate.net
Computational studies can identify the geometry and energy of the transition state, which for thiol-disulfide exchange is typically a symmetric or near-symmetric trisulfide-like structure. rsc.org By calculating the free energy profile along the reaction coordinate, researchers can determine the activation energy barrier, which governs the rate of the reaction. rsc.orgresearchgate.net QM/MM metadynamics simulations can be particularly powerful, allowing for the exploration of the free energy landscape of the reaction within a complex environment, such as a protein active site. rsc.orgrsc.org These studies have shown that the environment can dramatically affect the reaction, for instance, by stabilizing the charge distribution in the transition state. researchgate.net The effect of mechanical force on the reaction can also be investigated, revealing how pulling on a protein can alter the reaction kinetics. nih.gov
Applications of Difluorescein Disulfide in Advanced Chemical and Biological Research Systems
Difluorescein Disulfide as a Fluorescent Probe for Sensing Redox States in Ex Vivo and In Vitro Systems
The ability of this compound to respond to changes in the redox environment makes it an invaluable probe for studying cellular and physiological processes governed by redox balance. In its native state, the disulfide bond holds two fluorescein (B123965) molecules in close proximity, causing their fluorescence to be quenched. Upon reduction of the disulfide bond, the liberated fluorescein monomers fluoresce intensely, providing a direct measure of reducing activity. embopress.org
This compound is a thiol-specific reagent whose disulfide bond is readily cleaved by biological thiols such as glutathione (B108866) (GSH) and cysteine (Cys). nih.govmdpi.com This reaction forms a mixed disulfide and a free, highly fluorescent fluorescein thiol derivative. mdpi.commdpi.com The reaction is a thiol-disulfide exchange, a fundamental process in cellular redox chemistry. nih.gov The increase in fluorescence intensity is directly proportional to the concentration of thiols, allowing for their quantification in biological samples. mdpi.com
The sensitivity and selectivity of disulfide-based probes like DFDS make them powerful tools for measuring biologically important thiols. researchgate.netrsc.org While some probes react with a broad range of thiols, others can be designed to have selectivity for specific molecules like cysteine over glutathione, often by incorporating additional reactive groups like aldehydes that undergo cyclization reactions. researchgate.netnih.gov The detection limits for similar thiol-responsive probes can be in the nanomolar to micromolar range, demonstrating their high sensitivity. mdpi.comnih.gov The quantum yields of the resulting fluorescent products can be substantial, further enhancing their detection capabilities. mdpi.com
Table 1: Characteristics of this compound as a Thiol-Responsive Fluorescent Probe
| Feature | Description | Reference(s) |
| Analyte | Biological thiols (e.g., Glutathione, Cysteine) | nih.govnih.govsigmaaldrich.com |
| Sensing Mechanism | Thiol-disulfide exchange reaction leading to cleavage of the disulfide bond. | mdpi.commdpi.comnih.gov |
| Fluorescent Response | "Turn-on" fluorescence upon cleavage of the non-fluorescent disulfide dimer into fluorescent monomers. | embopress.orgresearchgate.net |
| Application | Quantification of thiol concentrations in in vitro and ex vivo systems. | nih.govmdpi.com |
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. frontiersin.org The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state and a key marker of oxidative stress. mdpi.com Under normal conditions, cells maintain a high GSH/GSSG ratio. nih.gov During oxidative stress, GSH is consumed to neutralize ROS, leading to a decrease in this ratio. mdpi.com
By quantifying cellular GSH levels, this compound and related probes can be used to monitor changes in the cellular redox environment and assess the level of oxidative stress. nih.govmdpi.com A decrease in the fluorescence signal generated by the probe in a cellular model can indicate a depletion of GSH, pointing to a state of oxidative stress. mdpi.comportlandpress.com This method provides a more direct measurement of the cell's reducing capacity compared to probes that measure ROS directly, which can be non-specific and react with multiple types of oxidants. frontiersin.orgmdpi.comnih.gov Genetically encoded probes like roGFPs, which also utilize disulfide bond formation to report on redox status, have validated the utility of this mechanism for monitoring redox potential in specific cellular compartments like mitochondria. nih.govmolbiolcell.org
Detection of Thiols (e.g., Glutathione, Cysteine)
Design and Application of this compound-Based Bioconjugates for Molecular Labeling and Tracking in In Vitro and Cell-Based Assays
The reactive nature of the disulfide bond and the strong fluorescence of its cleaved product make this compound suitable for creating bioconjugates for molecular labeling. nih.govthermofisher.com Bioconjugation involves attaching the fluorescent probe to a biomolecule of interest, such as a protein or peptide, to track its location, interactions, or conformational changes. caymanchem.comnih.gov
A primary application of DFDS in this area is its use as a fluorescent label for proteins. For instance, this compound has been successfully used to label histone H3. researchgate.net The resulting fluorescently labeled histone can be used in in vitro assays to study histone-histone and histone-DNA interactions through fluorescence spectrometry. nih.gov Changes in the fluorescence intensity of the labeled histone can indicate conformational shifts or binding events. researchgate.net The disulfide linker also offers the potential for redox-sensitive applications, where the fluorescent tag could be released from the biomolecule under specific reducing conditions, allowing for controlled experiments. thermofisher.com The synthesis of such bioconjugates typically involves reacting the probe with specific functional groups on the target molecule, such as free sulfhydryl groups on cysteine residues. thermofisher.com
Utilization of this compound in Materials Science and Polymer Chemistry
The dynamic and reversible nature of the disulfide bond has been widely exploited in materials science to create "smart" materials that respond to specific stimuli. nih.govnih.gov The incorporation of disulfide linkages, conceptually similar to the structure of this compound, allows for the development of redox-responsive polymers and nanomaterials. rsc.orgnih.gov
Disulfide bonds can be incorporated into polymer chains, either in the main backbone or as cross-linkers between chains. rsc.org These polymers are stable in normal extracellular environments but can be degraded or disassembled in environments with high concentrations of reducing agents, such as the intracellular space where glutathione levels are high. nih.govmarquette.edu This property is highly valuable for applications like drug delivery, where a polymer-based nanocarrier can be designed to release its therapeutic payload specifically inside target cells. nih.gov
For example, polyurethane elastomers have been synthesized using diols containing aromatic disulfide bonds. rsc.org These materials exhibit not only self-healing properties due to the dynamic nature of the disulfide exchange but also fluorescence, creating multifunctional materials. rsc.org The disulfide cross-links can break upon damage and reform under mild conditions, repairing the material. The inherent fluorescence allows for monitoring of the material's integrity. This integration of responsiveness and reporting is a key goal in advanced polymer chemistry. taylorfrancis.com
This compound and similar structures can be used in the fabrication of fluorescent nanomaterials with redox-responsive properties. nih.govmdpi.com These nanomaterials are designed to have their fluorescence "caged" or quenched in their initial state, often through mechanisms like Förster Resonance Energy Transfer (FRET) or self-quenching. nih.gov
One strategy involves creating nanoparticles where a fluorophore is linked to a quencher molecule via a disulfide bond. nih.gov In this state, the material is non-fluorescent. However, in a reducing environment, the disulfide linker is cleaved, separating the fluorophore from the quencher and restoring fluorescence. nih.gov This "turn-on" capability makes these nanomaterials highly sensitive probes for detecting reducing agents like GSH in biological systems. nih.gov Various methods, including self-assembly and covalent conjugation to polymer backbones, are used to create these advanced nanomaterials, which have applications in bioimaging, sensing, and diagnostics. mdpi.comrsc.orglight-am.com
Incorporation into Responsive Polymeric Systems
Applications of this compound in Advanced Bio-imaging Techniques for Cellular and Subcellular Studies
This compound is a specialized chemical probe whose utility in advanced bio-imaging stems from its unique redox-sensitive properties. The molecule consists of two fluorescein units linked by a disulfide bond. In its intact, dimeric state, the fluorescence of the fluorescein moieties is typically quenched. However, upon cleavage of the disulfide bond, two highly fluorescent fluorescein monomers are released. This "turn-on" mechanism is particularly valuable for imaging specific biochemical processes within the complex environment of living cells. The disulfide bond is susceptible to reduction by cellular thiols, most notably glutathione (GSH), which is the most abundant low-molecular-weight thiol in mammalian cells and a key regulator of the intracellular redox state. thno.orgresearchgate.net This inherent sensitivity allows this compound-based probes to act as targeted reporters for changes in the cellular redox environment.
Live-Cell Imaging of Intracellular Redox Changes
The ability to monitor the intracellular redox state in real-time is crucial for understanding a wide range of physiological and pathological processes, from cell signaling to oxidative stress and disease progression. core.ac.ukresearchgate.net this compound serves as an effective tool for this purpose, enabling the visualization of dynamic changes in the thiol-disulfide equilibrium within living cells.
The fundamental principle of its application lies in its reaction with intracellular reducing agents. researchgate.net In a typical cellular environment, the concentration of glutathione (GSH) is in the millimolar range, creating a highly reducing environment. This high GSH/GSSG (glutathione disulfide) ratio maintains a state of redox homeostasis. When cells are exposed to oxidative stress, GSH is consumed, and the ratio of GSH to GSSG decreases.
A this compound probe introduced into cells will remain largely non-fluorescent in an oxidized environment. However, in the presence of sufficient levels of GSH, the disulfide bond is rapidly cleaved, leading to a significant increase in fluorescence intensity. This direct relationship between the ambient thiol concentration and fluorescence output allows for the sensitive detection of shifts in the cellular redox potential. core.ac.uk For instance, an increase in oxidative stress would lead to a lower rate of disulfide bond cleavage and thus a weaker fluorescent signal, providing a clear optical readout of the cellular condition. This approach is analogous to the mechanism of redox-sensitive green fluorescent proteins (roGFPs), which are genetically engineered to form an internal disulfide bond that alters their fluorescent properties in response to the local redox environment. nih.govnih.gov
Table 1: Comparison of Probes for Live-Cell Redox Imaging
| Probe Type | Mechanism | Target Analyte | Advantages | Limitations |
| This compound | Reductive cleavage of disulfide bond releases fluorescent monomers. thno.org | Primarily glutathione (GSH) and other thiols. | High signal-to-noise ratio ("turn-on" response); good for detecting reducing environments. | Signal is cumulative; may not be readily reversible for dynamic bidirectional monitoring. |
| Redox-Sensitive GFPs (roGFPs) | Reversible formation of an intramolecular disulfide bond alters fluorescence excitation spectra. researchgate.netnih.gov | Equilibrates with the glutathione redox couple (GSH/GSSG). researchgate.net | Ratiometric imaging minimizes artifacts; genetically encodable for targeted expression. nih.gov | Slower response time compared to small molecule probes; potential pH sensitivity. core.ac.uk |
| Dichlorofluorescin (DCFH) | Oxidation by various ROS converts the non-fluorescent molecule to fluorescent DCF. rsc.org | General reactive oxygen species (ROS), including H₂O₂, peroxynitrite, and nitric oxide. nih.gov | High sensitivity to a broad range of oxidants. | Lack of specificity for particular ROS; susceptible to photo-oxidation and auto-oxidation. nih.gov |
Super-Resolution Microscopy with this compound Probes
Super-resolution microscopy (SRM) encompasses a family of techniques that bypass the diffraction limit of light, enabling visualization of subcellular structures with nanoscale resolution. frontiersin.org A key requirement for many SRM modalities, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), is the use of fluorescent probes that can be switched between a fluorescent "on" state and a dark "off" state. fsu.edumicroscopyu.com
This compound is well-suited for use as a fluorogenic probe in SRM due to its inherent activation mechanism. rsc.org In its disulfide-linked state, the probe is "off." Upon encountering a specific reducing environment within a cell, such as a high local concentration of GSH, it is cleaved and becomes permanently "on." This process, known as chemical activation, can be exploited for single-molecule localization. By using a low concentration of the probe or controlling the activation process, only a sparse subset of molecules is activated at any given moment, allowing their positions to be determined with high precision.
This approach offers a significant advantage by reducing background fluorescence, which is a common challenge in imaging dense structures. thno.org The signal is only generated at the site of interest where the activating species is present. Disulfide-based probes have been successfully used for this purpose, particularly for imaging in the tumor microenvironment, which is known to have elevated levels of glutathione. thno.org The cleavage of a disulfide-linked dicyanine dye by GSH was shown to enhance the fluorescent signal by up to 27-fold, enabling specific, activatable imaging with an improved target-to-background ratio. thno.org This principle can be directly extended to this compound for high-resolution mapping of redox heterogeneity within organelles or cellular microdomains.
Development of this compound-Based Sensors for Environmental or Analytical Monitoring
The "turn-on" fluorescence mechanism of this compound can be adapted for the development of sensors for various analytes beyond the cellular environment. By designing systems where the cleavage of the disulfide bond is triggered by a specific target, highly sensitive and selective sensors can be created for environmental and analytical applications. frontiersin.orgnih.gov
Detection of Heavy Metal Ions
Heavy metal contamination is a significant environmental concern due to the toxicity of ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). mdpi.commdpi.com Fluorescent chemosensors offer a rapid, sensitive, and cost-effective method for their detection. frontiersin.orgnih.gov
A this compound-based sensor for heavy metals can be conceptualized through several mechanisms. One approach involves the specific interaction between a metal ion and the sulfur atoms of the disulfide bond. Certain heavy metals have a high affinity for thiols and could catalyze the cleavage or rearrangement of the disulfide linkage, liberating the fluorescent fluorescein monomers. This would result in a "turn-on" signal directly proportional to the concentration of the metal ion.
Alternatively, the fluorescein scaffold itself can be modified with a specific ionophore—a molecular receptor that selectively binds to a target metal ion. mdpi.com In such a design, the disulfide bond acts as a quencher. The binding of the metal ion to the ionophore could induce a conformational change that facilitates the cleavage of the nearby disulfide bond, triggering fluorescence. This strategy combines the high selectivity of the ionophore with the high signal-to-noise ratio of the disulfide cleavage mechanism. Research into electrochemical sensors has demonstrated the use of various materials for detecting heavy metals with low detection limits, and similar principles of specific recognition can be applied to fluorescent sensor design. nih.gov
Table 2: Selected Fluorescent and Electrochemical Sensors for Heavy Metal Ion Detection
| Analyte | Sensor/Probe Type | Principle | Detection Limit (LOD) | Reference |
| Pb²⁺ | Paper-based electrochemical sensor | Anodic stripping voltammetry with a bismuth film electrode. | 2 µg/L | nih.gov |
| Hg²⁺ | rGO-based electrochemical sensor | Electrochemical resistance changes upon Hg(II) binding. | 0.5 nM | nih.gov |
| Cr³⁺ | Ion-imprinted polymer sensor | Electrochemical detection based on specific binding sites. | 0.054 µM | nih.gov |
| Cu²⁺ | Optical fiber sensor | Fluorescence quenching of immobilized carbonic anhydrase II. | 0.1 pM | frontiersin.org |
Environmental Pollutant Sensing
The detection of organic and inorganic pollutants in air, water, and soil is critical for environmental protection and public health. frontiersin.orgfrontiersin.org this compound can be employed as a reactive probe for pollutants that alter the redox state of their environment. A key example is the measurement of the oxidative potential of particulate matter (PM) in the air. rsc.org The dithiothreitol (B142953) (DTT) assay is a standard method for this, where the rate of DTT oxidation to its disulfide form is measured to quantify the oxidative activity of PM. rsc.org
A sensor based on this compound could work in a complementary fashion. Certain pollutants, or the reactive oxygen species (ROS) they generate, can interact with and cleave the disulfide bond. For instance, pollutants that generate reducing species could trigger the "turn-on" fluorescence of the probe. This would provide a direct measure of the reducing potential of an environmental sample.
Furthermore, the core structure can be modified to detect specific classes of pollutants. For example, by incorporating a recognition element that interacts with pesticides or industrial byproducts, the cleavage of the disulfide bond can be made contingent on the presence of that specific pollutant. nih.gov This modular design allows for the creation of tailored sensors. The detection of carbon disulfide (CS₂), a neurotoxic pollutant, has been demonstrated using fluorescent metal-organic frameworks (MOFs), where the pollutant quenches the framework's luminescence. osti.gov A this compound-based system could offer an alternative "turn-on" approach if a reaction pathway between CS₂ and the disulfide bond can be established.
Synthesis and Characterization of Difluorescein Disulfide Derivatives and Analogues
Structural Modifications and Functionalization Strategies of the Difluorescein Disulfide Scaffold
The this compound scaffold serves as a versatile platform for chemical modification. rsc.org By strategically altering its structure, researchers can fine-tune its properties for specific applications. These modifications often involve the introduction of functional groups or the linkage to other materials to enhance its performance. nih.gov
The photophysical properties of fluorophores like this compound can be rationally modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). rsc.orgnih.govnih.gov These substituents can significantly influence the electronic structure of the molecule, thereby altering its absorption and emission spectra. beilstein-journals.orgrsc.org
For instance, the introduction of an EDG, such as a methoxy (B1213986) or amino group, generally leads to a red-shift in the fluorescence emission, pushing it towards longer wavelengths. nih.govrsc.org Conversely, the incorporation of an EWG, like a nitro or cyano group, often results in a blue-shift, moving the emission to shorter wavelengths. nih.govufg.br This principle allows for the creation of a palette of fluorescent probes with distinct spectral characteristics from a single core scaffold.
A systematic study on single benzene-based fluorophores demonstrated that the strategic placement of amino (EDG) and ester (EWG) groups allowed for wavelength modulation from 322 to 539 nm. rsc.org This highlights the powerful control that substituent effects exert over the photophysical behavior of aromatic fluorophores. rsc.org Similar strategies have been applied to other dye classes, such as BODIPYs and imidazopyridines, to tune their sensory and nonlinear optical properties. nih.govufg.br The ability to fine-tune these properties is crucial for developing sensors and imaging agents for complex biological systems. nih.gov
Table 1: Effect of Substituents on the Photophysical Properties of Fluorophores
| Substituent Type | Example Groups | General Effect on Emission |
| Electron-Donating Group (EDG) | -OCH₃, -NH₂ | Red-shift (longer wavelength) |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN | Blue-shift (shorter wavelength) |
This table provides a generalized overview. The actual shift can be influenced by the position and number of substituents.
The covalent attachment of this compound to nanomaterials represents a powerful strategy to create hybrid systems with enhanced functionalities. google.com Nanomaterials, such as organosilica nanoparticles and molybdenum disulfide (MoS2) nanosheets, can serve as scaffolds or carriers, improving the stability, solubility, and targeting capabilities of the fluorescent dye. nih.govjmaterialscience.com
One notable application is in the development of nanocarriers for photodynamic therapy (PDT). nih.gov By encapsulating a photosensitizer like this compound within a disulfide-bridged organosilica nanoparticle, its aggregation-induced quenching can be prevented, leading to enhanced generation of reactive oxygen species (ROS). nih.gov Furthermore, the disulfide linkages can be designed to be cleavable in the high glutathione (B108866) (GSH) environment of cancer cells, triggering the release of the photosensitizer and depleting the antioxidant GSH, which further enhances the therapeutic effect. nih.gov
Molybdenum disulfide (MoS2) and tungsten disulfide (WS2) nanomaterials are also being explored for their potential in biomedical applications, including as carriers for therapeutic agents and in photothermal therapy. jmaterialscience.combeilstein-journals.org Functionalization of these nanomaterials with fluorescent dyes like this compound can enable dual-modality imaging and therapy. The covalent linkage ensures that the dye remains associated with the nanomaterial, allowing for accurate tracking and targeted delivery. google.com The surface of these nanomaterials can be further modified with polymers or other ligands to improve their biocompatibility and targeting specificity. beilstein-journals.org
Table 2: Examples of this compound-Nanomaterial Conjugates and Their Applications
| Nanomaterial | Linkage Chemistry | Enhanced Performance/Application |
| Organosilica Nanoparticles | Disulfide bridging | Enhanced photodynamic therapy, GSH depletion |
| Molybdenum Disulfide (MoS₂) | Covalent bond | Biomedical imaging, antibacterial applications |
| Tungsten Disulfide (WS₂) | Surface functionalization | Photothermal therapy, drug delivery |
| Carbon Nanotubes (CNTs) | Non-covalent/covalent | Biological imaging, sensing |
Introduction of Electron-Donating/Withdrawing Groups for Tunable Photophysical Properties
Structure-Activity Relationship Studies (SAR) of this compound Analogues for Enhanced Sensing or Reactivity
Structure-activity relationship (SAR) studies are crucial for optimizing the performance of this compound analogues as sensors or reactive probes. kinampark.com By systematically modifying the structure of the disulfide trigger and the fluorescein (B123965) reporter, researchers can fine-tune the probe's selectivity, sensitivity, and reaction kinetics. acs.org
A key aspect of SAR in this context is modulating the stability of the disulfide bond. acs.org For example, introducing steric hindrance around the disulfide bond can increase its stability and alter its reactivity towards different reducing agents. njbio.com This is particularly important for developing probes that can selectively detect specific biological thiols, such as glutathione or thioredoxin, in the complex cellular environment. acs.org
Rational design has led to the development of disulfide motifs with varying thermodynamic and kinetic stabilities. acs.org By integrating these motifs into fluorogenic probes, it is possible to create sensors that are selectively activated by dithiols over monothiols, a significant challenge in redox biology. acs.org The reactivity of dichlorofluorescein derivatives has been investigated for the selective detection of mercury ions (Hg²⁺), where the signaling mechanism involves a specific chemical reaction with the xanthene ring. acs.org
Synthesis of Polymeric Systems Incorporating this compound Moieties
The incorporation of this compound moieties into polymeric systems offers a route to creating advanced materials with stimuli-responsive properties. nih.govmdpi.com These polymers can be designed to degrade or change their properties in response to specific triggers, such as reducing agents or UV light. digitellinc.comsemanticscholar.org
One common approach is the ring-opening polymerization of cyclic disulfides, which yields linear polymers with multiple disulfide bonds in the backbone. digitellinc.com Lipoic acid, a naturally occurring cyclic disulfide, is a particularly useful monomer for this purpose. digitellinc.com The resulting polylipoates are biocompatible and biodegradable, making them suitable for biomedical applications like drug delivery. digitellinc.com
Another strategy involves the synthesis of block copolymers where one block contains disulfide linkages. For example, reduction-sensitive diblock polymersomes composed of PEG–SS–PPS (poly(ethylene glycol)-disulfide-poly(propylene sulfide)) have been shown to successfully encapsulate and deliver molecules into cells. kinampark.com The disulfide bond remains stable in the extracellular environment but is cleaved by intracellular reducing agents, leading to the disassembly of the polymersome and release of its cargo. kinampark.com The development of controlled living polymerization techniques for disulfide-containing monomers has enabled the synthesis of polymers with narrow molecular weight distributions and well-defined architectures. semanticscholar.org
Development of Novel Bioconjugation Strategies Utilizing this compound as a Cleavable Linker
This compound and its derivatives are valuable tools in bioconjugation, where they can serve as cleavable linkers to attach molecules of interest to biomolecules like proteins or antibodies. nih.govcam.ac.ukub.edu The disulfide bond is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or intracellular glutathione. ub.edunih.gov This property makes disulfide linkers ideal for applications requiring the controlled release of a cargo molecule. njbio.com
Novel bioconjugation strategies often focus on improving the homogeneity and stability of the resulting conjugates. cam.ac.uk Disulfide bridging, or stapling, is a powerful technique for creating site-selective protein bioconjugates. nih.govnih.gov This method involves the reduction of an accessible disulfide bond in a protein, followed by the introduction of a reagent that re-bridges the two cysteine residues. nih.gov By using a dual-reactive disulfide bridging reagent, one end of the bridge can form a stable bond with one cysteine, while the other end serves as a reactive handle for attaching a cargo molecule. nih.govnih.gov
These strategies have been successfully applied in the development of antibody-drug conjugates (ADCs). cam.ac.ukcam.ac.uk In an ADC, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. cam.ac.uk The use of a cleavable disulfide linker ensures that the drug is released only after the ADC has been internalized by the target cell, thereby minimizing off-target toxicity. cam.ac.uk The stability of the disulfide linker can be tuned by introducing steric hindrance, which can modulate the rate of drug release. njbio.comcam.ac.uk
Advanced Analytical Methodologies for Detection and Quantification of Difluorescein Disulfide in Complex Research Matrices
Chromatographic Techniques for Separation and Quantification of Difluorescein Disulfide and its Metabolites (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and indispensable tools for the separation and quantification of this compound and its reduced form, fluorescein (B123965) thiol, from intricate mixtures. These techniques offer high resolution and sensitivity, allowing for the precise analysis of the redox state of the probe.
High-Performance Liquid Chromatography (HPLC): HPLC methods are frequently employed for the simultaneous analysis of thiols and disulfides. One approach involves post-column derivatization. For instance, after separating the native compounds, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be introduced post-column to reduce the disulfide bonds. The resulting thiols can then be detected, often through indirect fluorescence, where the quenching of a fluorescent complex by the eluting thiols is measured. nih.gov This allows for the quantification of both the oxidized (disulfide) and reduced (thiol) forms in a single chromatographic run. nih.gov The development of new HPLC methods, such as those using monolithic columns, can significantly reduce analysis time while maintaining the sensitivity needed for therapeutic and research applications. nih.gov For example, a method developed for venlafaxine (B1195380) and its metabolites achieved a lower limit of quantification of 1 ng/ml. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides an even higher degree of selectivity and sensitivity, making it ideal for identifying and quantifying this compound and its metabolites in complex biological samples. nih.govdss.go.th The choice of mobile phase modifiers is critical in LC-MS analysis as it affects both chromatographic separation and MS signal response. waters.com Difluoroacetic acid (DFA) has emerged as a beneficial alternative to commonly used modifiers like formic acid (FA) and trifluoroacetic acid (TFA). kcl.ac.uk DFA can offer the chromatographic resolution advantages of TFA and the enhanced MS sensitivity of FA, leading to improved peak widths and signal responses for a variety of molecules. waters.comkcl.ac.uk
LC-MS workflows are central to characterizing disulfide linkages in proteins and peptides. nih.govnih.gov These methods often involve digesting the protein sample, followed by chromatographic separation and MS/MS analysis to pinpoint the exact cysteine residues involved in disulfide bonds. nih.govnih.gov Similar methodologies can be adapted to trace the metabolic fate of this compound, identifying potential conjugation products or degradation fragments. The use of stable isotope-labeled internal standards in LC-MS/MS methods further enhances quantitative accuracy by compensating for matrix effects. nih.gov
Table 1: Comparison of Mobile Phase Modifiers for LC-MS Analysis
| Modifier | Advantages | Disadvantages | Typical Concentration |
|---|---|---|---|
| Formic Acid (FA) | Good MS sensitivity. kcl.ac.uk | May provide lower chromatographic resolution compared to TFA. kcl.ac.uk | 0.1% (v/v) waters.com |
| Trifluoroacetic Acid (TFA) | Excellent ion-pairing agent, leading to good chromatographic resolution. kcl.ac.uk | Can cause ion suppression in the MS, reducing sensitivity. kcl.ac.uk | 0.1% (v/v) waters.com |
| Difluoroacetic Acid (DFA) | Combines the benefits of FA and TFA: high MS sensitivity and good chromatographic resolution. waters.comkcl.ac.uk | Less commonly used than FA or TFA. | 0.1% (v/v) waters.com |
Spectrophotometric and Fluorometric Assays for this compound Detection and Reaction Monitoring
Spectrophotometric and fluorometric assays are fundamental techniques for the detection of this compound and for monitoring its redox reactions in real-time. These methods leverage the changes in the optical properties of the fluorescein moiety upon cleavage of the disulfide bond.
Fluorometric Assays: These assays are particularly sensitive and are based on the principle of fluorescence quenching and de-quenching. nih.gov In its disulfide form, the proximity of the two fluorescein molecules can lead to self-quenching, resulting in lower fluorescence intensity. Upon reduction of the disulfide bond to form two separate fluorescein thiol molecules, this quenching is relieved, leading to a significant increase in fluorescence. nih.gov This change in fluorescence provides a direct measure of the disulfide reduction reaction.
A continuous assay for protein disulfide oxidoreductase activity has been developed using a di-fluoresceinthiocarbamyl-insulin substrate, which operates on a similar principle. nih.gov The reduction of the disulfide bonds in this substrate leads to an enhancement in emission intensity, allowing for the sensitive detection of enzyme activity. nih.gov Similarly, fluorometric assays for sulfhydryl oxidase, an enzyme that catalyzes disulfide bond formation, have been developed using probes like 2',7'-dichlorofluorescein (B58168) (DCF). tsijournals.com The H₂O₂ produced by the oxidase activity oxidizes a non-fluorescent precursor into the highly fluorescent DCF. tsijournals.com These established principles are directly applicable to designing assays for monitoring the redox cycling of this compound.
Spectrophotometric Assays: While generally less sensitive than fluorometric methods, spectrophotometric assays can also be employed. creative-enzymes.comnih.gov The reduction of this compound to fluorescein thiol results in a shift in the absorption spectrum, which can be monitored over time. These assays are often used to determine the concentration of substances by measuring the absorbance of a colored product, such as in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay for antioxidant activity. nih.gov The principles of these assays can be adapted to quantify the concentration of this compound or its reduced product.
Table 2: Principles of Spectroscopic Assays for Disulfide Redox Monitoring
| Assay Type | Principle | Signal Change upon Disulfide Reduction | Key Advantages |
|---|---|---|---|
| Fluorometric | Fluorescence self-quenching in the disulfide state is relieved upon reduction. nih.gov | Increase in fluorescence intensity. nih.govnih.gov | High sensitivity, suitable for real-time monitoring. creative-enzymes.com |
| Spectrophotometric | Change in the molar absorptivity and wavelength of maximum absorbance (λmax) between the oxidized and reduced forms. nih.gov | Shift in the absorption spectrum. | Simplicity and accessibility of instrumentation. nih.gov |
Electrochemical Methods for the Analysis of this compound and its Redox Activity
Electrochemical methods offer a direct and highly sensitive means to investigate the redox activity of this compound. These techniques are based on measuring the current or potential changes associated with the oxidation and reduction of the disulfide bond at an electrode surface.
The redox potential of the this compound/fluorescein thiol couple is a key parameter that can be determined using electrochemical techniques like cyclic voltammetry. This provides fundamental information about its thermodynamic properties as a redox indicator. The reversible oxidation of cysteine residues to form disulfide bonds is a central mechanism in cellular redox signaling, and understanding the electrochemical behavior of probes like this compound is crucial for interpreting their response in biological systems. nih.gov
Microfluidic electrochemical sensors have been developed for the online monitoring of aerosol oxidative activity, often based on the dithiothreitol (B142953) (DTT) assay. nih.gov In this assay, the rate of DTT consumption is proportional to the oxidative activity of the sample. nih.gov The remaining reduced DTT can be quantified electrochemically, often using a redox mediator like cobalt phthalocyanine (B1677752) to lower the overpotential for thiol oxidation. nih.gov A similar system could be designed to measure the concentration of fluorescein thiol, the reduced form of this compound, thereby providing a measure of the redox state of the environment.
Furthermore, electrochemical platforms have been developed to modulate and monitor the intracellular redox state, particularly focusing on the glutathione (B108866)/glutathione disulfide (GSH/GSSG) redox couple, which is a major determinant of the cellular redox environment. illinois.edu These approaches highlight the potential of electrochemical methods not only for the analysis of this compound but also for understanding its interaction with key cellular redox buffers.
Mass Spectrometry-Based Analytical Workflows for this compound Profiling and Derivatization
Mass spectrometry (MS) is a cornerstone for the detailed structural characterization and profiling of this compound and its derivatives. nih.gov MS-based workflows, often coupled with liquid chromatography (LC-MS), provide unparalleled specificity and sensitivity for identifying the compound and its metabolites in complex matrices. nih.govplos.org
Profiling and Identification: High-resolution mass spectrometry allows for the accurate mass determination of the parent this compound molecule and its reduced thiol form. This is crucial for confirming its identity in a sample. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions, which can help in elucidating the structure of unknown metabolites or reaction products. nih.gov For instance, multi-omics profiling using LC-MS has been used to track changes in metabolites like glutathione and glutathione disulfide during cellular processes, a workflow that is directly applicable to tracking this compound. plos.org
Derivatization for Enhanced Detection: Chemical derivatization is a strategy used in mass spectrometry to improve the analytical properties of a target molecule. spectroscopyonline.comgreyhoundchrom.com For this compound and its thiol metabolite, derivatization can be employed to:
Increase Ionization Efficiency: Attaching a charged or easily ionizable group can enhance the signal in the mass spectrometer. spectroscopyonline.com
Improve Chromatographic Separation: Modifying the polarity of the analyte can lead to better separation from interfering matrix components.
Stabilize Reactive Species: The reactive thiol group of the reduced form can be "capped" with a derivatizing agent to prevent re-oxidation during sample preparation and analysis. Methods involving chemical derivatization followed by LC-MS are well-established for determining cysteine residues involved in disulfide bonds. nih.gov
Enable Accurate Quantification: Isotope-labeled derivatization reagents can be used to create an internal standard that co-elutes with the analyte, allowing for highly accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov For example, 3-nitrophenylhydrazine (B1228671) (3NPH) has been used for the derivatization and sensitive LC-MS/MS analysis of short-chain fatty acids. nih.gov
Advanced Fluorescence Spectroscopy Techniques for Quantitative Analysis (e.g., FCS)
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive and powerful analytical technique that can provide quantitative insights into the behavior of fluorescent molecules at the single-molecule level. wikipedia.orgexcitinginstruments.comfrontiersin.org It is particularly well-suited for studying the dynamics associated with the reduction of this compound in solution and in living cells.
FCS measures fluctuations in fluorescence intensity as fluorescent molecules diffuse through a tiny, precisely defined observation volume (typically on the order of a femtoliter). excitinginstruments.compicoquant.com By analyzing the time correlation of these fluctuations, several key parameters can be determined:
Concentration: The average number of fluorescent molecules in the observation volume can be calculated, which directly relates to the molar concentration of the species. FCS is sensitive enough to detect concentrations in the nanomolar to picomolar range. wikipedia.orgexcitinginstruments.com
Diffusion Coefficient: The average time a molecule spends in the observation volume (the diffusion time) is related to its diffusion coefficient. This, in turn, provides information about the size and shape of the molecule. frontiersin.orgnih.gov
The reduction of this compound into two separate fluorescein thiol molecules would result in a significant change in the diffusion properties of the fluorescent species. The single, larger disulfide molecule would diffuse more slowly than the two smaller, independent thiol molecules. This change in diffusion time can be readily detected by FCS, providing a quantitative measure of the cleavage reaction. FCS has been successfully used to study conformational changes in proteins, such as expansion upon denaturation, by measuring changes in their diffusion coefficients, demonstrating its utility for probing structural transitions. nih.gov Because FCS achieves its spatial resolution optically, it avoids the need for physical separation, making it a non-invasive technique suitable for measurements in living cells. wikipedia.org
Future Perspectives and Emerging Research Avenues for Difluorescein Disulfide
Challenges and Limitations in Current Difluorescein Disulfide Research and Applications
Despite its utility, the application of this compound and related fluorescent probes faces several challenges that researchers are actively working to address. These limitations are critical drivers for innovation in the design of next-generation probes.
A primary challenge lies in achieving high selectivity. The cellular environment contains a high concentration of various thiol-containing molecules, most notably glutathione (B108866) (GSH), which is present in millimolar concentrations. nih.gov Probes based on thiol-disulfide exchange must be able to selectively detect their target in this vast background. For instance, the precursor of the related compound 2',7'-dichlorofluorescein (B58168) (DCF), DCFH, is known to be oxidized by a multitude of species, making its fluorescence an indicator of general oxidative stress rather than a specific reactive oxygen species (ROS). nih.gov This lack of specificity is a significant hurdle for obtaining precise biological insights.
Further challenges relate to the kinetics and efficiency of the sensing mechanism. For probes that rely on enzymatic reduction of the disulfide bond, the reaction must be competitive with native substrates to generate a detectable signal in a cellular context. acs.org A significant challenge is to maximize the release of the fluorescent cargo following disulfide bond reduction, as competing re-oxidation pathways can diminish the signal. acs.org The stability of the probe itself is another concern; some cyclic disulfide structures, which are explored for improved selectivity, can be unstable and prone to polymerization. acs.org Additionally, the physicochemical properties of the probe and its metabolites, such as the hydrophilicity of de-esterified fluorescein (B123965) derivatives, can restrict their ability to cross cellular membranes and access specific organelles. researchgate.net
| Challenge Area | Specific Limitation | Impact on Application | Relevant Findings |
| Selectivity | Interference from high concentrations of endogenous thiols (e.g., glutathione). nih.gov | Difficulty in distinguishing specific thiol targets from the general redox environment. | Probes often reflect "global redox changes" rather than the concentration of a single analyte. nih.gov |
| Reaction Kinetics | Probe reduction must be kinetically competitive with native enzyme substrates. acs.org | Insufficient reaction speed can lead to a weak or non-existent signal. | The design of the disulfide trigger is crucial for tuning reactivity and ensuring efficient turnover. acs.org |
| Signal Fidelity | Competing re-oxidation pathways can reduce the efficiency of fluorophore release. acs.org | Lower-than-expected fluorescence signal, leading to reduced sensitivity. | Post-reduction cyclization rates must be favored over re-oxidation to maximize signal output. acs.org |
| Bioavailability | Limited membrane permeability of hydrophilic forms of the probe. researchgate.net | Inability to access and measure analytes within specific subcellular compartments. | The hydrophilic nature of H(2)DCF (a related compound) confines it to the cytosol after de-esterification. researchgate.net |
| Probe Stability | Some disulfide structures are inherently unstable and may polymerize. acs.org | Limited shelf-life and potential for artifacts in experimental systems. | Careful structural design is required to create robust and reliable disulfide-based probes. acs.org |
Opportunities for Novel Applications of this compound in Emerging Fields
The limitations of current probes are simultaneously creating opportunities for the development of novel applications for this compound, particularly in the fields of targeted therapeutics and advanced materials.
A promising avenue is the development of "pro-chelators" or "pro-drugs" that utilize a disulfide bond as a trigger. researchgate.net In this strategy, the disulfide bond masks an active molecule, rendering it inert until it reaches a specific, highly reducing environment, such as the intracellular space of cancer cells which have elevated glutathione levels. researchgate.net Cleavage of the disulfide bond then releases the active agent. Applying this concept to this compound could lead to activatable probes that fluoresce only in the presence of specific biological triggers or within particular diseased cells.
Significant opportunities also lie in enhancing the selectivity of the disulfide trigger itself. Research has shown that by rationally tuning the structure of cyclic disulfides, it is possible to create probes that are resistant to reduction by monothiols like glutathione, yet are highly selective for dithiol-containing proteins such as thioredoxin. acs.org This opens the door to creating a new generation of highly specific this compound-based probes for studying the function of individual redox-active enzymes.
The unique properties of the disulfide bond also present opportunities in materials science. Researchers have incorporated disulfide diols into polyurethane elastomers to create self-healing materials that are also fluorescent. rsc.org this compound could be used as a building block for similar "smart" polymers that can optically report on their structural integrity or the surrounding redox environment, with potential applications in biomedical implants and devices. Furthermore, the original application of studying histone-DNA interactions can be expanded to investigate other complex biological systems, leveraging the fact that cleavage of the disulfide bond yields fluoresceinthiol, a product with a very low fluorescence quantum yield, enabling "turn-off" sensing mechanisms. researchgate.net
Interdisciplinary Research Directions Involving this compound
The full potential of this compound will be unlocked through collaborative, interdisciplinary research that merges chemistry, biology, and materials science.
Chemical Biology and Medicine: A major direction involves the synthesis of sophisticated probes for diagnosing and studying diseases characterized by altered redox states, such as cancer and neurodegenerative disorders. acs.orgresearchgate.netacs.org This requires a synergistic approach combining organic chemists to design and synthesize novel disulfide triggers, and cell biologists to test and validate these probes in complex biological systems. The development of disulfide-masked pro-chelators, for example, is a clear intersection of synthetic chemistry and oncology research. researchgate.net
Materials Science and Biomedical Engineering: The integration of this compound into polymers and biomaterials is a fertile area for interdisciplinary work. rsc.org Material scientists can design and fabricate novel matrices, while biochemists can help characterize how these materials interact with biological systems. This could lead to the creation of smart wound dressings that monitor the redox state of a healing wound or implantable devices that report on their integration with host tissue.
Biophysics and Structural Biology: Extending the initial use of this compound in studying histone interactions nih.gov, biophysicists can use it as a tool to probe the structure and dynamics of other macromolecular complexes. Combining fluorescence spectroscopy data from this compound-labeled proteins with structural biology techniques like X-ray crystallography or cryo-electron microscopy can provide a more complete picture of biological function. The study of how light-induced degradation affects proteins containing Trp-disulfide triads is one such example of this interdisciplinary approach. journalijbcrr.com
Nanotechnology and Toxicology: As the use of nanoparticles in consumer products and medicine grows, understanding their biological impact is crucial. Fluorescent probes are widely used to study the production of ROS induced by nanoparticles. acs.org Developing more specific probes based on this compound could allow toxicologists and nanotechnologists to dissect the precise mechanisms of nano-bio interactions, distinguishing between different types of oxidative stress.
Sustainable and Scalable Production of this compound for Research Needs
Meeting the demands of these emerging research areas requires the development of sustainable and scalable methods for producing this compound and its derivatives. While the original synthesis protocols are established nih.gov, modern chemistry offers opportunities for significant improvements.
Q & A
Q. What are the standard analytical techniques for determining disulfide bond connectivity in fluorogenic probes like Difluorescein disulfide?
To map disulfide bonds, researchers typically use non-reducing peptide mapping coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) . This method preserves disulfide linkages during proteolytic digestion (e.g., trypsin) and identifies bonded peptides via accurate mass measurements . Post-digestion, reduction experiments (e.g., using dithiothreitol) are performed to compare reduced vs. non-reduced samples, confirming bond positions through mass shifts . Advanced platforms like Orbitrap Fusion systems enhance resolution for complex linkages .
Q. How should sample preparation be optimized to prevent disulfide bond scrambling in this compound studies?
Sample handling must minimize in vitro disulfide exchange . Key steps include:
Q. What role do disulfide bonds play in the fluorescence properties of Difluorescein derivatives?
Disulfide bonds in this compound act as redox-sensitive switches. Upon reduction (e.g., by intracellular glutathione), the disulfide breaks, releasing fluorescein derivatives that emit fluorescence. This mechanism is leveraged in redox-state tracking in live cells, where fluorescence intensity correlates with reducing environments .
Advanced Research Questions
Q. How can conflicting data between mass spectrometry and computational models in disulfide bond assignment be resolved?
Discrepancies often arise from dynamic disulfide rearrangements or incomplete proteolytic digestion. To resolve these:
- Combine multiple proteases (e.g., trypsin, chymotrypsin) to generate overlapping peptide fragments .
- Validate MS results with molecular dynamics simulations to assess bond stability under physiological conditions .
- Use partial reduction strategies to isolate intermediate disulfide states, reducing ambiguity in complex linkages .
Q. What advanced computational methods predict disulfide bond stability in fluorogenic probes?
Machine learning pipelines trained on large datasets of protein structures (e.g., AlphaFold2) can predict disulfide bond propensity based on sequence and solvent accessibility. For dynamic studies, steered molecular dynamics (SMD) simulations model bond rupture forces under mechanical stress, providing insights into redox-sensitive probe design .
Q. How can real-time monitoring of disulfide bond dynamics be achieved in living systems using this compound?
Fluorescence lifetime imaging microscopy (FLIM) paired with ratiometric probes (e.g., dual-emitting Difluorescein derivatives) enables real-time tracking. By calibrating emission ratios (oxidized vs. reduced states), researchers can quantify redox changes with subcellular resolution .
Q. What are the limitations of LC-MS/MS in analyzing disulfide bonds in heterodimeric complexes involving this compound?
Challenges include:
- Ion suppression from co-eluting peptides, which reduces detection sensitivity. Mitigate this using offline fractionation or ion mobility separation .
- False positives from non-covalent interactions. Confirm linkages via collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to fragment disulfide-bonded peptides .
Q. How do environmental factors (pH, temperature) influence disulfide bond stability in Difluorescein-based probes?
Accelerated stability studies under varying conditions (e.g., pH 5–9, 25–60°C) reveal:
- Acidic environments promote protonation of thiols , reducing disulfide reduction rates.
- Elevated temperatures (>50°C) induce thiol-disulfide exchange , necessitating kinetic modeling to predict probe behavior in vivo .
Data Analysis & Contradiction Resolution
Q. How should researchers address contradictory results between fluorescence assays and MS data in redox studies?
Q. What statistical frameworks are recommended for analyzing high-throughput disulfide bond datasets?
Bayesian inference models account for experimental noise in MS/MS spectra, while network analysis tools (e.g., Cytoscape) map disulfide connectivity in multi-bond systems. Open-source software like pLink-SS automates disulfide assignment from raw MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
